![molecular formula C13H9ClO B082120 [1,1'-Biphenyl]-2-carbonyl chloride CAS No. 14002-52-9](/img/structure/B82120.png)
[1,1'-Biphenyl]-2-carbonyl chloride
Overview
Description
1,1'-Biphenyl]-2-carbonyl chloride, also known as 2-Chlorobenzophenone, is an organic compound with the molecular formula C12H7ClO. It is a colorless solid which is insoluble in water. It is used as a precursor in the synthesis of a range of organic compounds, and has a wide range of scientific applications. It has been used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent in organic synthesis, and as an intermediate in the production of benzophenones, aryl halides, and other organic compounds.
Scientific Research Applications
Antiproliferative Activity : [1,1'-Biphenyl]-2-carbonyl chloride derivatives demonstrate significant antiproliferative activity against human leukemia cells. One derivative in particular showed notable antitumoral effects and induced G2/M phase arrest in the cell cycle, DNA lesions, ROS generation, and caspase-3 dependent apoptosis (Raffa et al., 2017).
Synthesis of Ketooximes and Metal Complexes : The reaction of chloroacetyl chloride with biphenyl, followed by further reactions, leads to the formation of new ketooximes. These compounds have been characterized and are noted for their ability to act as bidentate ligands bonding metal ions through oxime and carbonyl oxygen (Karipcin & Arabali, 2006).
Phenanthrene Derivatives Synthesis : this compound is used in the synthesis of phenanthrene derivatives through iridium-catalyzed annulative coupling with alkynes. This process is notable for its selective formation of phenanthrene derivatives without the addition of an external base (Nagata et al., 2014).
Chromyl Chloride Oxidations : Studies on chromyl chloride oxidation of various compounds, including biphenyl derivatives, have been conducted. These studies provide insights into the mechanisms of these reactions and the yield of carbonyl products (Freeman et al., 1969).
Van der Waals' Potentials in Hydrocarbons : Research on the van der Waals' potentials in hydrocarbons, including biphenyl, has improved our understanding of interactions between carbon and hydrogen atoms in these molecules (Lii & Allinger, 1989).
Aqueous Carbon-Carbon Cross-Coupling Reactions : this compound has been used in microwave-assisted aqueous carbon-carbon cross-coupling reactions. These reactions have significant implications in synthesizing valuable industrial products, such as pharmaceutical intermediates (Zhang et al., 2020).
Polymer Synthesis : The compound has been utilized in the synthesis of wholly aromatic polyketones through polymerization processes. These polyketones exhibit superior heat resistibility and solubility in various organic solvents (Maeyama et al., 2004).
Solvolyses Studies : Solvolysis rate constants of biphenyl-4-carbonyl chloride in various solvents have been studied, providing valuable insights into the reaction mechanisms (Choi et al., 2016).
Mechanism of Action
Target of Action
It’s known that this compound belongs to the class of acid chlorides . Acid chlorides are extremely reactive and are open to attack by nucleophiles, with the overall result being a replacement of the chlorine by something else .
Mode of Action
The mode of action of 2-Biphenylcarbonyl chloride involves its interaction with nucleophiles. The carbon atom in the -COCl group has both an oxygen atom and a chlorine atom attached to it. Both of these are very electronegative, leaving the carbon atom quite positively charged . This makes it susceptible to attack by nucleophiles, leading to the replacement of the chlorine atom .
Biochemical Pathways
It’s known that acid chlorides like 2-biphenylcarbonyl chloride can participate in friedel-crafts acylation reactions . These reactions introduce an acyl group (C=O) into an aromatic ring through an electrophilic aromatic substitution mechanism .
Pharmacokinetics
It’s known that acid chlorides are highly reactive and can undergo various transformations in the body, which could impact their bioavailability .
Result of Action
It’s known that chloride ions play a significant role in bodily and cellular functions . Changes in cytosolic chloride concentration could act as intracellular signals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Biphenylcarbonyl chloride. For instance, the presence of nucleophiles in the environment can affect its reactivity . Additionally, the pH of the environment can influence the ionization state of the compound, potentially affecting its reactivity and stability.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-phenylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJOJCZVGBOVOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502690 | |
| Record name | [1,1'-Biphenyl]-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14002-52-9 | |
| Record name | [1,1′-Biphenyl]-2-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14002-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1'-Biphenyl]-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

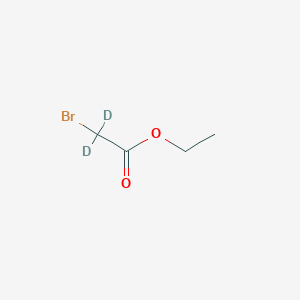
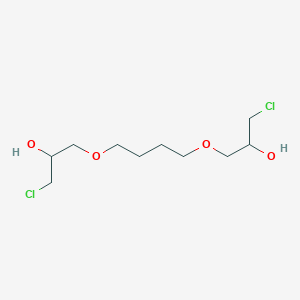



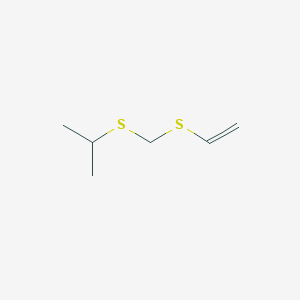
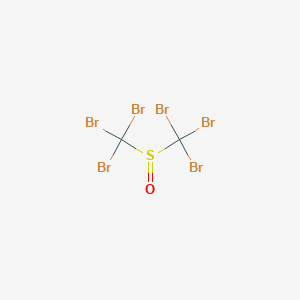



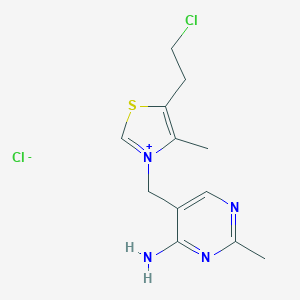
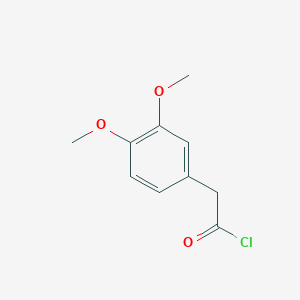

![1-[(8S,9S,10R,13S,14S,17S)-3,3-dihydroxy-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B82063.png)